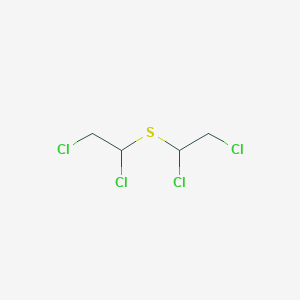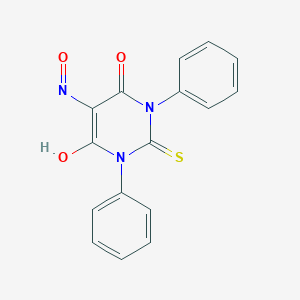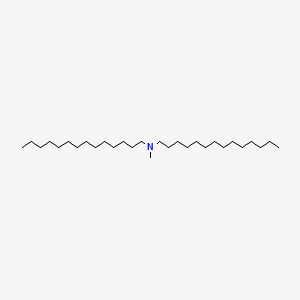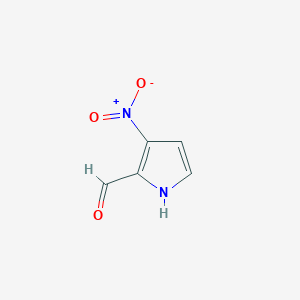
3-Nitro-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The nitro group at the third position and the formyl group at the second position make this compound highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1H-pyrrole-2-carbaldehyde typically involves the nitration of 1H-pyrrole-2-carbaldehyde. One common method is the reaction of 1H-pyrrole-2-carbaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-1H-pyrrole-2-carbaldehyde involves its reactivity due to the presence of both the nitro and formyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Contains a nitrophenyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Nitro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H4N2O3 |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
3-nitro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4N2O3/c8-3-4-5(7(9)10)1-2-6-4/h1-3,6H |
InChI-Schlüssel |
PRLMCZULYOYCOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




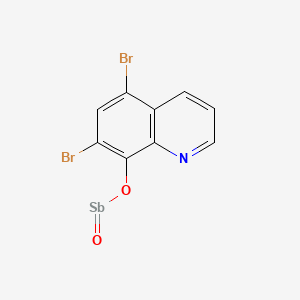
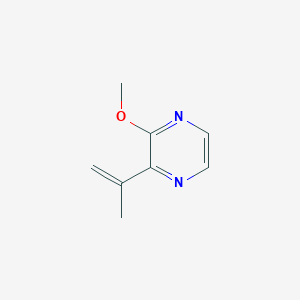
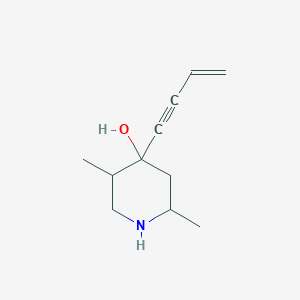
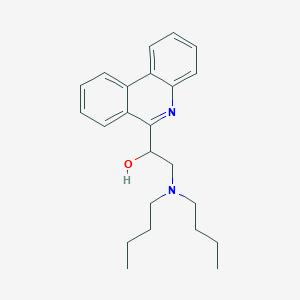

![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
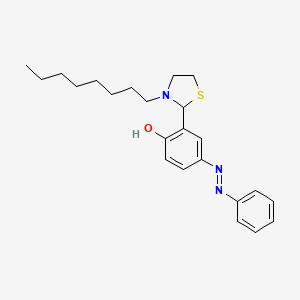
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
